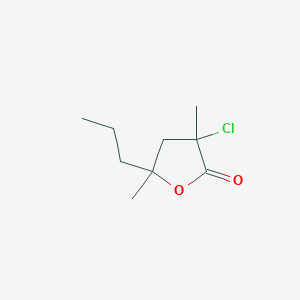
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom, with various substituents including a chlorine atom, two methyl groups, and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,5-dimethyl-5-propyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a chlorinated diol, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in the industrial synthesis include chlorinated alcohols and strong acids.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 3,5-dimethyl-5-propyloxolan-2-one, while oxidation can produce 3,5-dimethyl-5-propyloxolan-2-one-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-3,5-dimethyl-5-propyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3,5-dimethyl-5-methyloxolan-2-one: Similar structure but with a methyl group instead of a propyl group.
3-Chloro-3,5-dimethyl-5-ethyloxolan-2-one: Similar structure but with an ethyl group instead of a propyl group.
3-Chloro-3,5-dimethyl-5-butoxyoxolan-2-one: Similar structure but with a butoxy group instead of a propyl group.
Uniqueness
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
89345-02-8 |
|---|---|
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
3-chloro-3,5-dimethyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-4-5-8(2)6-9(3,10)7(11)12-8/h4-6H2,1-3H3 |
InChI-Schlüssel |
JKRKYPQUMCOKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC(C(=O)O1)(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


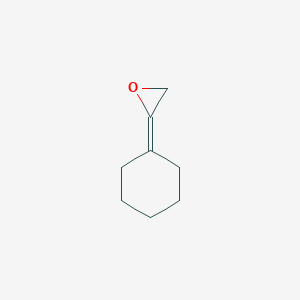
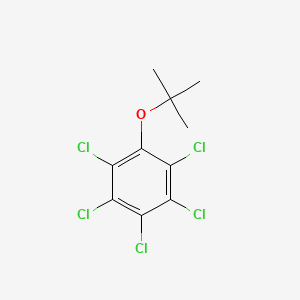

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
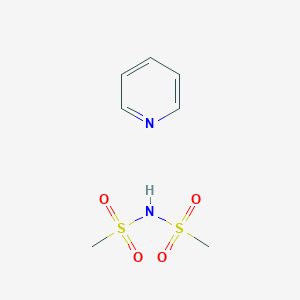
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
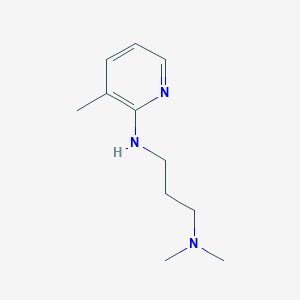

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)


![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
